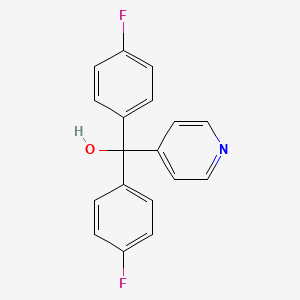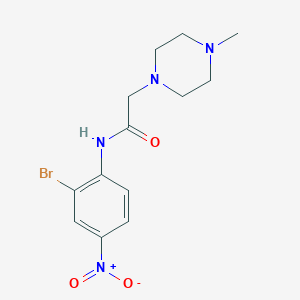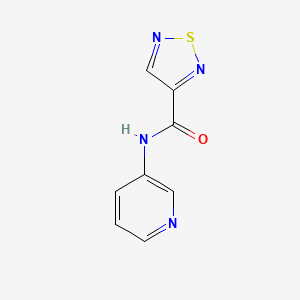
bis(4-fluorophenyl)(4-pyridinyl)methanol
概要
説明
Bis(4-fluorophenyl)(4-pyridinyl)methanol, also known as BPFPM, is an organic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. BPFPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 355.38 g/mol.
科学的研究の応用
Bis(4-fluorophenyl)(4-pyridinyl)methanol has shown potential applications in the pharmaceutical industry due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, bis(4-fluorophenyl)(4-pyridinyl)methanol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as it has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, respectively.
作用機序
Bis(4-fluorophenyl)(4-pyridinyl)methanol exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, it inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting this enzyme, bis(4-fluorophenyl)(4-pyridinyl)methanol increases the levels of acetylcholine in the brain, which can improve cognitive function. bis(4-fluorophenyl)(4-pyridinyl)methanol also inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, bis(4-fluorophenyl)(4-pyridinyl)methanol can increase the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
bis(4-fluorophenyl)(4-pyridinyl)methanol has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and monoamine oxidase, bis(4-fluorophenyl)(4-pyridinyl)methanol has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to potential drug interactions and toxicity. Additionally, bis(4-fluorophenyl)(4-pyridinyl)methanol has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of bis(4-fluorophenyl)(4-pyridinyl)methanol is its potential use as a tool compound for studying the role of acetylcholinesterase and monoamine oxidase in various physiological and pathological processes. However, one limitation of bis(4-fluorophenyl)(4-pyridinyl)methanol is its potential for off-target effects due to its ability to inhibit the activity of other enzymes involved in drug metabolism.
将来の方向性
There are several potential future directions for research on bis(4-fluorophenyl)(4-pyridinyl)methanol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of bis(4-fluorophenyl)(4-pyridinyl)methanol and its potential for off-target effects. Finally, bis(4-fluorophenyl)(4-pyridinyl)methanol could be used as a starting point for the development of new compounds with improved efficacy and selectivity.
特性
IUPAC Name |
bis(4-fluorophenyl)-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO/c19-16-5-1-13(2-6-16)18(22,15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRJUHCHNOCQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=NC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)(pyridin-4-yl)methanol | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl 2-methyl 5-[(1-adamantylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4142213.png)

![2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4142231.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4142240.png)

![N-(2-chlorophenyl)-4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4142251.png)
![3-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4142255.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)
![dimethyl 5-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4142269.png)

![N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide](/img/structure/B4142278.png)
![ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate](/img/structure/B4142290.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)